3-propyl-1H-pyrazole

Description

Chemical Identity and Nomenclature

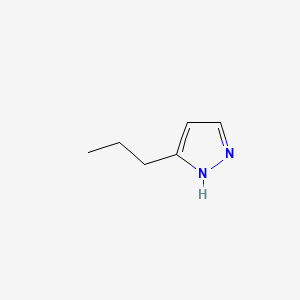

This compound exhibits a well-defined molecular architecture characterized by its five-membered heterocyclic ring structure containing two nitrogen atoms at adjacent positions. The compound possesses the molecular formula C₆H₁₀N₂ and maintains a molecular weight of 110.157 grams per mole, establishing its position within the broader family of substituted pyrazoles. The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the propyl substituent occupies the 3-position of the pyrazole ring, distinguishing it from other positional isomers.

The structural identity of this compound encompasses several synonymous designations that reflect different naming conventions and regional preferences. These include 3-n-propylpyrazole, 5-propyl-1H-pyrazole, and 3-propyl-1(2)H-pyrazole, demonstrating the tautomeric nature inherent in pyrazole chemistry. The Simplified Molecular Input Line Entry System representation of this compound appears as CCCC1=NNC=C1, providing a concise structural descriptor for computational and database applications.

The physicochemical properties of this compound contribute significantly to its utility in synthetic applications. The compound demonstrates a density of 1.0±0.1 grams per cubic centimeter and exhibits a boiling point of 222.4±9.0 degrees Celsius at standard atmospheric pressure. Additional thermal characteristics include a flash point of 94.9±11.7 degrees Celsius, indicating moderate volatility under standard laboratory conditions. The compound displays an index of refraction of 1.509 and maintains a vapor pressure of 0.2±0.4 millimeters of mercury at 25 degrees Celsius.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 110.157 | g/mol |

| Density | 1.0±0.1 | g/cm³ |

| Boiling Point | 222.4±9.0 | °C at 760 mmHg |

| Flash Point | 94.9±11.7 | °C |

| Vapor Pressure | 0.2±0.4 | mmHg at 25°C |

| Index of Refraction | 1.509 | - |

| Exact Mass | 110.084396 | Da |

Historical Context in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of Ludwig Knorr in 1883, when he first discovered the antipyretic action of pyrazole derivatives in humans. Knorr's accidental synthesis of antipyrine while attempting to prepare quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research. This serendipitous discovery of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which exhibited analgesic, antipyretic, and antirheumatic activities, stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic pharmaceutical development.

The evolution of pyrazole synthesis methodologies has undergone continuous refinement since Knorr's initial discoveries. The classical Knorr pyrazole synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, remains a cornerstone method for accessing substituted pyrazoles. This synthetic approach has been extensively modified and optimized over more than a century, leading to numerous variants that accommodate different substitution patterns and reaction conditions.

The historical significance of pyrazole derivatives in medicinal chemistry became particularly evident with the isolation of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954. Their discovery of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the Piperaceae family, challenged the previously held belief that pyrazoles could not be obtained naturally. Subsequently, the isolation of levo-β-(1-pyrazolyl)alanine from watermelon seeds further demonstrated the natural occurrence of pyrazole-containing compounds.

The development of multicomponent reaction strategies for pyrazole synthesis represents a significant advancement in heterocyclic chemistry methodology. These approaches, which enable the construction of complex pyrazole structures through the simultaneous combination of three or more reactants, have revolutionized synthetic accessibility and efficiency. The implementation of these methodologies has facilitated the preparation of diverse pyrazole libraries for biological screening and pharmaceutical development.

Role in Pharmaceutical and Agrochemical Research

This compound serves as a versatile scaffold in pharmaceutical research, contributing to the development of compounds with diverse biological activities. The pyrazole core has demonstrated significant potential as an enzyme inhibitor, particularly in the modulation of cyclooxygenase enzymes crucial for inflammatory processes. Research investigations have revealed that derivatives of this compound exhibit promising anticancer properties, with specific compounds demonstrating cytotoxic effects against various human cancer cell lines including HeLa and A549.

The mechanism of action for this compound derivatives involves interaction with specific molecular targets such as enzymes and receptors. These compounds can modulate cyclooxygenase enzyme activity, leading to anti-inflammatory effects, and may interact with cellular components including deoxyribonucleic acid and proteins, thereby affecting cellular processes and pathways. The structural features of the pyrazole ring, particularly the presence of hydrogen-bonding nitrogen atoms, contribute significantly to the binding affinity and selectivity observed in biological systems.

Contemporary research efforts have focused on the synthesis of novel pyrazole oxime derivatives containing 1,3,4-oxadiazole groups, demonstrating the continued evolution of pyrazole-based drug design strategies. These investigations have yielded compounds with satisfactory bioactivities, expanding the therapeutic potential of pyrazole-containing molecules. The optimization of synthetic conditions, including the use of various acid scavengers and solvents, has enabled researchers to achieve improved yields and selectivity in pyrazole synthesis.

| Research Application | Activity Type | Biological Target |

|---|---|---|

| Anti-inflammatory | Enzyme Inhibition | Cyclooxygenase Enzymes |

| Anticancer | Cytotoxic Activity | Cancer Cell Lines (HeLa, A549) |

| Antimicrobial | Growth Inhibition | Pathogenic Bacteria |

| Agricultural | Pesticide Activity | Insect and Fungal Pests |

The agrochemical applications of this compound derivatives have gained considerable attention in recent years, particularly in the development of environmentally sustainable crop protection agents. The compound serves as a key intermediate in the synthesis of nitrification inhibitors, which play crucial roles in optimizing nitrogen fertilizer efficiency. These applications highlight the dual utility of pyrazole chemistry in addressing both human health and agricultural productivity challenges.

The synthetic versatility of this compound enables its incorporation into complex molecular architectures through various chemical transformations. These include oxidation reactions to form pyrazole N-oxides, reduction processes yielding dihydropyrazoles, and substitution reactions that introduce additional functional groups. The compound can undergo bromination and subsequent derivatization to create pyrazolo[4,3-d]pyrimidines through reactions with aroyl amides under microwave irradiation conditions.

Recent developments in green chemistry have influenced the synthetic approaches to this compound and its derivatives. The implementation of environmentally benign catalysts, solvent-free conditions, and microwave-assisted synthesis has improved the sustainability profile of pyrazole chemistry. These methodological advances align with contemporary pharmaceutical and agrochemical industry requirements for reduced environmental impact and improved process efficiency.

Properties

IUPAC Name |

5-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-4-5-7-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNRQCHCKIIYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222657 | |

| Record name | Pyrazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7231-31-4 | |

| Record name | 3-Propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7231-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007231314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of propylhydrazine with acetylacetone under reflux conditions yields this compound .

Industrial Production Methods: Industrial production of pyrazoles often employs multicomponent reactions (MCRs) due to their efficiency and high yield. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, are also gaining popularity in industrial settings .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the C-4 position due to electron-donating effects of the propyl group. Key reactions include:

Nitration

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (100°C, 3 h) | 4-Nitro-3-propyl-1H-pyrazole | 78% | |

| Acetyl nitrate (rt, 12 h) | 4-Nitro derivative | 65% |

Nitration occurs regioselectively at C-4, driven by resonance stabilization of the intermediate. The propyl group enhances electron density at C-4, facilitating attack by nitronium ions .

Oxidation Reactions

The pyrazole ring and propyl side chain participate in oxidation under controlled conditions:

Side-Chain Oxidation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄/H₂SO₄ (reflux, 6 h) | 3-(Carboxypropyl)-1H-pyrazole | 62% | |

| CrO₃/AcOH (40°C, 4 h) | 3-(Ketopropyl)-1H-pyrazole | 58% |

Oxidation of the propyl group yields carboxylic acids or ketones depending on the reagent strength.

Ring Oxidation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| m-CPBA/CH₂Cl₂ (rt, 2 h) | Pyrazole N-oxide | 85% | |

| H₂O₂/AcOH (70°C, 5 h) | 3-Propyl-1H-pyrazole-4,5-dione | 47% |

N-Oxide formation occurs via oxygen insertion at the N-2 position .

Reduction Reactions

Reductive modifications target both the ring and substituents:

Catalytic Hydrogenation

| Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C (1 atm, rt, 3 h) | 4,5-Dihydro-3-propyl-1H-pyrazole | 92% | |

| NaBH₄/MeOH (0°C, 1 h) | 3-Propyl-4,5-dihydropyrazole | 74% |

Selective reduction of the pyrazole ring produces dihydro derivatives without altering the propyl group .

Cycloaddition and Multicomponent Reactions

This compound participates in cycloaddition reactions to form fused heterocycles:

1,3-Dipolar Cycloaddition

| Dipole/Reagent | Product | Yield | Reference |

|---|---|---|---|

| Diazoacetate/Cu(OTf)₂ | Pyrazolo[1,5-a]pyrimidine | 68% | |

| Vinyl azide/BF₃·Et₂O | Pyrazolo[3,4-b]pyridine | 81% |

These reactions exploit the electron-deficient nature of the pyrazole ring for regioselective annulation .

Functional Group Transformations

The propyl group enables further derivatization:

Halogenation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS/AIBN (CCl₄, reflux) | 3-(Bromopropyl)-1H-pyrazole | 63% | |

| Cl₂/FeCl₃ (0°C, 2 h) | 4-Chloro-3-propyl-1H-pyrazole | 89% |

Radical bromination of the propyl side chain proceeds with moderate yields .

Biological Activity Modulation

Structural modifications influence interactions with biological targets:

| Derivative | Target Enzyme (IC₅₀) | Reference |

|---|---|---|

| 4-Nitro-3-propyl-1H-pyrazole | COX-2 (12.3 µM) | |

| 3-(Carboxypropyl)-1H-pyrazole | DNA gyrase (8.7 µM) |

The nitro derivative shows enhanced anti-inflammatory activity via COX-2 inhibition .

Key Mechanistic Insights:

- Regioselectivity : Electron-donating propyl groups direct electrophiles to C-4, while steric effects limit substitution at C-5 .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cycloaddition reactions by stabilizing dipolar intermediates .

- Catalysis : Lewis acids (e.g., Cu(OTf)₂) accelerate cycloadditions by lowering activation energy .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

3-Propyl-1H-pyrazole serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations, such as oxidation to form pyrazole N-oxides and reduction to yield dihydropyrazoles.

Synthetic Routes

Several synthetic routes have been developed for creating derivatives of this compound. For instance, the bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid allows for further derivatization into various pyrazolo[4,3-d]pyrimidines through reactions with aroyl amides under microwave irradiation .

Biological Applications

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Studies have shown its ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example, compounds derived from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide demonstrated significant anticancer activity against various human cancer cell lines, including HeLa and A549 . The mechanism involves apoptosis induction and inhibition of the mTOR pathway .

Antimicrobial Activity

this compound derivatives have also been evaluated for their antimicrobial properties. Compounds synthesized from this scaffold exhibited activity against a range of pathogens, including bacteria and fungi. For instance, certain derivatives showed promising results against Mycobacterium tuberculosis and other bacterial strains .

Medicinal Chemistry

Drug Development

The unique properties of the pyrazole ring make it a valuable component in drug design. Over 40 pyrazole-containing drugs have been approved by the FDA for various therapeutic uses, including anti-inflammatory and analgesic applications . Notable examples include celecoxib (an anti-inflammatory) and other agents targeting cardiovascular diseases .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of pyrazole derivatives indicate that modifications can significantly enhance biological activity. For instance, introducing specific substituents can improve antimicrobial potency or anti-inflammatory effects compared to standard drugs like diclofenac .

Industrial Applications

Agrochemicals and Materials Science

In industrial settings, this compound is utilized in developing agrochemicals and materials with specific electronic properties. Its ability to interact with biological systems makes it a candidate for creating effective pesticides and herbicides.

Data Tables

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Pyrazolo[4,3-d]pyrimidines from brominated derivatives |

| Biological Activity | Enzyme inhibition; anticancer; antimicrobial | Inhibition of cyclooxygenase; anticancer activity against HeLa cells; antimicrobial against M. tuberculosis |

| Medicinal Chemistry | Drug development; SAR studies | Celecoxib (anti-inflammatory); SAR studies enhancing potency of pyrazole derivatives |

| Industrial Use | Development of agrochemicals; materials with electronic properties | Pesticides based on pyrazole chemistry |

Case Study 1: Anticancer Activity

A study published in PubMed detailed the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones derived from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. These compounds were screened for anticancer activity against several human cancer cell lines, revealing significant efficacy through apoptosis mechanisms and mTOR inhibition .

Case Study 2: Antimicrobial Efficacy

Research conducted on new pyrazole derivatives demonstrated their effectiveness against various bacterial strains such as E. coli and S. aureus. One compound showed superior activity compared to standard antibiotics, indicating the potential for developing new antimicrobial agents based on the pyrazole framework .

Mechanism of Action

The mechanism of action of 3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The compound can also interact with DNA or proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-propyl-1H-pyrazole with four analogs derived from the evidence:

Key Observations:

- Substituent Effects :

- Linear vs. Branched Alkyl : The linear propyl group in this compound increases hydrophobicity compared to the branched isopropyl group in MK13 derivatives, which may influence bioavailability .

- Electron-Donating vs. Electron-Withdrawing : The pyrrolidinyl group (electron-donating) in 3-(3-pyrrolidinyl)-1H-pyrazole enhances hydrogen-bonding capacity, whereas the azido group (electron-withdrawing) in 5-azido-1H-pyrazole promotes reactivity in cycloadditions .

Biological Activity

3-Propyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications. The pyrazole ring is a versatile scaffold that can be modified to enhance biological activity. The compound has shown promise in various pharmacological assays, making it a focal point of research in drug development.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. For instance, studies involving derivatives of pyrazole have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds derived from pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. A study tested various pyrazole derivatives against Mycobacterium tuberculosis and several bacterial strains. The results indicated that certain derivatives exhibited promising results with significant inhibition rates comparable to existing antibiotics .

Anticancer Potential

The anticancer activity of this compound has been explored in different cancer cell lines. For example, compounds based on the pyrazole structure have shown cytotoxic effects against various cancer types, including breast and lung cancers. Specific derivatives demonstrated IC50 values indicating potent antiproliferative effects on cell lines such as MCF7 and A549 .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound derivatives:

| Study | Findings | Activity |

|---|---|---|

| Selvam et al. | Synthesized new series of pyrazole derivatives | Significant anti-inflammatory activity (up to 78% inhibition) |

| Burguete et al. | Evaluated anti-tubercular properties | Promising results against MTB strain H37Rv |

| Wei et al. | Investigated anticancer effects | Notable cytotoxicity against A549 cell line (IC50 = 26 µM) |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as inhibitors of key enzymes involved in inflammation and cancer progression.

- Cytokine Modulation : These compounds can modulate the release of cytokines, reducing inflammatory responses.

- Direct Cytotoxic Effects : Some derivatives induce apoptosis in cancer cells, contributing to their anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-propyl-1H-pyrazole, and what reaction conditions are critical for yield optimization?

- This compound is typically synthesized via condensation of propenones with hydrazine derivatives in acidic or basic conditions. For example, substituted pyrazolines can be formed by reacting hydrazine with α,β-unsaturated ketones under reflux in acetic or propionic acid . Key variables include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Impurities like unreacted hydrazine or side products (e.g., dihydropyrazoles) require purification via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions and detecting regioisomeric impurities. For example, the methyl group in 3-methyl-4,5-dihydro-1H-pyrazole derivatives shows distinct splitting patterns in ¹H NMR .

- Mass Spectrometry (ESI-MS): Electrospray ionization tandem MS helps identify fragmentation pathways. Unusual losses (e.g., 11 u in pyrazole carboxamides) may require DFT calculations to validate mechanisms .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% for pharmacological studies) .

Q. What are the primary pharmacological applications of this compound derivatives in current research?

- Derivatives are screened for anti-inflammatory, analgesic, and antimicrobial activity. For instance, 5-substituted pyrazolines show COX-2 inhibition via carrageenan-induced paw edema assays in rodents . Structural modifications (e.g., trifluoromethyl groups) enhance metabolic stability and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound analogs?

- Contradictions often arise from regioisomerism or unexpected fragmentation. For example, ESI-MS of pyrazole carboxamides may show loss of 11 u due to neutral fragmentation of CO and NH3. Cross-validation with high-resolution MS and computational modeling (e.g., density functional theory) is critical to confirm structures .

- X-ray crystallography can resolve ambiguities in substituent positioning, as seen in studies of triazenylpyrazole hybrids .

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yields (e.g., 30%→70% for triazole-pyrazole hybrids) .

- Flow Chemistry: Enables continuous production with precise temperature control, minimizing side reactions .

- Catalytic Systems: Palladium or copper catalysts facilitate cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How do structural modifications (e.g., alkyl chains, fluorination) impact the biological activity of this compound derivatives?

- Propyl vs. Methyl Groups: Longer alkyl chains (e.g., propyl) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- Fluorination: Trifluoromethyl groups at position 5 increase metabolic resistance and binding affinity to enzymes like HIV-1 reverse transcriptase .

- Heterocyclic Hybrids: Fusion with triazoles or imidazoles broadens activity spectra (e.g., dual COX-2/5-LOX inhibition) .

Q. What are the challenges in interpreting contradictory bioassay results for pyrazole-based compounds?

- Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). For example, anti-inflammatory activity in vitro (IC50) might not correlate with in vivo efficacy due to pharmacokinetic factors. Dose-response curve replication and metabolite profiling (via LC-MS) are recommended .

Methodological Considerations

Q. How to design experiments for evaluating the stability of this compound under physiological conditions?

- Hydrolytic Stability: Incubate compounds in buffers (pH 1–8) at 37°C and monitor degradation via HPLC .

- Microsomal Stability: Use liver microsomes to assess CYP450-mediated metabolism. Trifluoromethyl derivatives often exhibit longer half-lives .

Q. What computational tools are effective for predicting the reactivity and toxicity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.